Isopropyl trioleyl titanate

Description

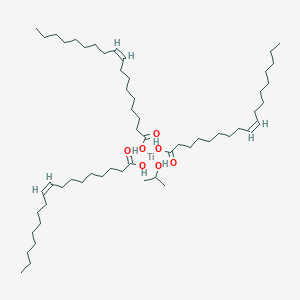

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-octadec-9-enoic acid;propan-2-ol;titanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H34O2.C3H8O.Ti/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3(2)4;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);3-4H,1-2H3;/b3*10-9-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKYCZIXYPVKNQ-BQGNPDQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CC(C)O.[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(O)C.[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H110O7Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

955.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Isopropyl Trioleyl Titanate

Principles of Organotitanium Synthesis Relevant to Isopropyl Trioleyl Titanate

The synthesis of this compound primarily revolves around the controlled reaction of titanium alkoxide precursors with fatty acid derivatives. The key reaction mechanisms involve ligand exchange, where the alkoxy groups on the titanium center are substituted with oleyl groups.

Ligand Exchange Reactions in Titanate Ester Formation

Ligand exchange is a fundamental process in the formation of titanate esters. This reaction involves the substitution of one or more alkoxy groups on a titanium alkoxide with another functional group, in this case, the oleate (B1233923) group from oleic acid. The general principle can be represented by the reaction of a tetraalkoxy titanate with a carboxylic acid. gelest.com

The reaction proceeds through the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the electrophilic titanium center. This is followed by the elimination of an alcohol molecule and the formation of a new titanium-carboxylate bond. The process can be repeated to substitute multiple alkoxy groups. The ability of the titanium(IV) center to expand its coordination number facilitates this exchange by providing a low-energy pathway for the reaction. gelest.com

The equilibrium of the ligand exchange reaction can be manipulated to favor the formation of the desired product. For instance, using an excess of the fatty acid or removing the alcohol byproduct (e.g., isopropanol) through distillation can drive the reaction to completion. gelest.com

Precursor Chemistry: Titanium Alkoxides and Fatty Acid Derivatives

The choice of precursors is critical in the synthesis of this compound. The most common titanium precursor is a titanium(IV) alkoxide, such as titanium tetraisopropoxide (TIPT). TIPT is favored due to its reactivity and the fact that the leaving group, isopropanol, is volatile and can be easily removed. tib-chemicals.com

The fatty acid derivative used is oleic acid, an unsaturated fatty acid. The presence of the double bond in the oleyl chains of the final product imparts specific properties. The reaction between titanium tetraisopropoxide and oleic acid can be controlled stoichiometrically to achieve the desired degree of substitution, resulting in this compound.

| Precursor | Chemical Formula | Role in Synthesis |

| Titanium Tetraisopropoxide | Ti[OCH(CH₃)₂]₄ | Source of the central titanium atom and the isopropyl group. |

| Oleic Acid | C₁₈H₃₄O₂ | Source of the three oleyl groups. |

Advanced Synthetic Pathways for this compound Analogs

Advanced synthetic pathways allow for the creation of analogs of this compound with tailored properties. These methods involve the use of different fatty acids or the introduction of other functional ligands.

By substituting oleic acid with other fatty acids (saturated, polyunsaturated, or functionalized), a diverse range of titanate esters can be synthesized. For example, using stearic acid would result in a saturated analog, while using ricinoleic acid could introduce hydroxyl groups into the molecule. Mixed-ester titanates can also be prepared by reacting the titanium alkoxide with a mixture of different carboxylic acids. google.com

Chelating agents can be employed to create more stable and functionally diverse titanate complexes. Ligands such as acetylacetone (B45752) or triethanolamine (B1662121) can react with tetraalkoxy titanates to form chelated structures. gelest.com These chelates can then be further reacted with fatty acids to produce mixed-ligand titanate esters with controlled reactivity and stability.

Strategies for Controlled Molecular Architecture and Functional Group Incorporation

Controlling the molecular architecture of this compound and its analogs is crucial for fine-tuning their chemical and physical properties. This can be achieved through several strategies.

The stoichiometry of the reactants is a primary method for controlling the number of fatty acid ligands attached to the titanium center. By carefully managing the molar ratio of the titanium alkoxide to the fatty acid, it is possible to synthesize mono-, di-, tri-, or tetra-substituted titanate esters.

The stepwise addition of different ligands allows for the creation of hetero-ligand titanates with a precisely defined structure. For instance, reacting a tetraalkoxy titanate with one equivalent of a functionalized carboxylic acid, followed by the addition of three equivalents of oleic acid, would result in a titanate with one functional group and three oleyl groups. The chemical modification of titanium alkoxides with various organic compounds, including carboxylic acids, is a key strategy for introducing functional groups. rsc.org

Controlled hydrolysis of the titanium alkoxide precursor can lead to the formation of oxo-titanium clusters, which can then be functionalized with fatty acids. This approach allows for the synthesis of more complex, polynuclear titanate structures with a higher density of functional groups. The rate of hydrolysis can be managed by controlling the amount of water and the reaction conditions. researchgate.net

Catalytic Routes in the Synthesis of Related Organotitanium Species

Organotitanium compounds, including titanate esters, are not only products of synthesis but also act as effective catalysts in various organic reactions. Their catalytic activity stems from the Lewis acidity of the titanium center and its ability to coordinate with reactants.

Titanate esters are widely used as catalysts for esterification and transesterification reactions. tib-chemicals.comnih.gov In these processes, the titanate activates the carbonyl group of the ester or carboxylic acid, making it more susceptible to nucleophilic attack by an alcohol. The use of titanate catalysts can offer advantages over traditional acid catalysts, such as milder reaction conditions and reduced side reactions. nih.gov

Titanium alkoxides and their derivatives are also employed as catalysts in polymerization reactions, such as the synthesis of polyesters. google.com They can initiate the ring-opening polymerization of lactones and other cyclic esters. The structure of the titanate catalyst can influence the properties of the resulting polymer.

While the primary synthesis of titanate esters is often a stoichiometric reaction, catalytic transesterification can be used to produce certain organotitanium species. For example, a pre-formed titanate ester can undergo exchange reactions with other alcohols or esters in the presence of a catalyst to generate new titanate compounds. researchgate.net

| Synthetic Route | Description | Key Control Parameters |

| Ligand Exchange | Substitution of alkoxy groups with fatty acid groups. | Stoichiometry, removal of alcohol byproduct. |

| Chelation | Use of chelating agents to form stable mixed-ligand titanates. | Nature of chelating agent, reaction sequence. |

| Stepwise Addition | Sequential addition of different ligands for controlled architecture. | Order and stoichiometry of ligand addition. |

| Controlled Hydrolysis | Formation of oxo-titanium clusters followed by functionalization. | Water-to-alkoxide ratio, temperature. |

| Catalytic Transesterification | Exchange of ligands on a pre-formed titanate using a catalyst. | Catalyst choice, reaction conditions. |

Fundamental Mechanisms of Interfacial Interaction and Coupling by Isopropyl Trioleyl Titanate

Theoretical Frameworks of Titanate Coupling Agent Action

The functionality of titanate coupling agents like Isopropyl trioleyl titanate is explained by several theoretical models that describe their behavior at the interface of dissimilar materials. These frameworks differentiate titanates from other coupling agents, such as silanes, and highlight their versatile reaction capabilities.

Proton Coordination and Chemical Bonding Theories at Inorganic-Organic Interfaces

Unlike silane (B1218182) coupling agents, which primarily react with surface hydroxyl groups through water-dependent condensation mechanisms, titanate coupling agents operate through a broader mechanism of proton coordination. l-i.co.ukresearchgate.netresearchgate.net This theory posits that titanates can react with free protons (H+) present on the surface of inorganic substrates. l-i.co.ukresearchgate.net This allows them to effectively couple with a wider range of materials, including those that lack a high concentration of hydroxyl groups, such as calcium carbonate and carbon black. researchgate.netresearchgate.net

The chemical bonding process involves the hydrolyzable portion of the this compound molecule—the isopropyl group—reacting with the active protons at the substrate's surface. This reaction leads to the formation of a direct, covalent titanium-oxygen bond between the titanate molecule and the inorganic surface (e.g., Ti-O-Substrate). coventry.ac.ukresearchgate.net This creates a robust chemical bridge that connects the inorganic substrate to the organofunctional oleyl groups of the titanate. evitachem.comcymitquimica.com

Formation and Stability of Monomolecular Layers on Substrate Surfaces

| Feature | Titanate Coupling Agent (e.g., this compound) | Silane Coupling Agent |

| Primary Reaction Mechanism | Proton Coordination; reacts with surface protons and hydroxyls. l-i.co.ukresearchgate.net | Hydrolysis and Condensation; requires surface hydroxyls and water. l-i.co.ukresearchgate.net |

| Substrate Versatility | High; effective on carbonates, carbon black, metal oxides. l-i.co.ukresearchgate.netchinacouplingagents.com | Limited; most effective on silica, glass, and hydrated metal oxides. nih.gov |

| Layer Formation | Forms a true monomolecular layer. l-i.co.ukresearchgate.net | Can form multi-layer or oligomeric structures. researchgate.net |

| Hydrolytic Stability (Post-Coupling) | High; provides superior resistance to moisture in the final composite. researchgate.netnih.gov | Susceptible to hydrolytic degradation at the interface over time. nih.gov |

Interaction with Inorganic Substrates: Surface Hydroxyl and Carboxyl Groups

The efficacy of this compound stems from its ability to react with various functional groups present on the surfaces of inorganic fillers and reinforcements. The isopropoxy functional group on the titanium atom is the primary site for reaction with the substrate. researchgate.net It readily interacts with surface hydroxyl (-OH) groups, which are common on materials like metal oxides and certain clays. coventry.ac.ukresearchgate.net Beyond hydroxyls, its ability to react with protons allows it to bond with surfaces containing carboxyl (-COOH) groups or other sources of acidic protons, significantly broadening its application range. l-i.co.ukresearchgate.net

Role of Substrate Surface Chemistry and Moisture Content in Coupling Efficiency

The efficiency of the coupling reaction is highly dependent on the condition of the substrate surface. The presence and accessibility of active protons, whether from hydroxyl groups or other sources, are paramount for the initial chemical reaction to occur. researchgate.netcoventry.ac.uk

Moisture content on the substrate surface is a critical variable that must be controlled. While titanates offer excellent hydrolytic stability after bonding, the presence of free or excess water on the filler surface before treatment can lead to premature hydrolysis of the titanate molecule itself. l-i.co.uk This premature reaction consumes the titanate, preventing it from bonding to the substrate and rendering the treatment ineffective. Therefore, it is standard practice to dry inorganic fillers, often by heating them to above 100°C, immediately before applying the titanate coupling agent to ensure optimal reaction with the surface. l-i.co.uk

| Surface Condition | Impact on Coupling Efficiency | Rationale |

| High Surface Hydroxyl/Proton Density | High Efficiency | Provides ample reaction sites for the titanate molecule to bond with the substrate. researchgate.netcoventry.ac.uk |

| Presence of Free Surface Moisture | Low Efficiency | Causes premature hydrolysis of the titanate, preventing it from reacting with the substrate surface. l-i.co.uk |

| Chemically Inert Surface | Very Low Efficiency | Lacks the necessary active protons or hydroxyl groups for the initial chemical bond to form. |

| Pre-dried Surface (>100°C) | Optimal Efficiency | Removes free moisture, maximizing the reaction between the titanate and the substrate surface. l-i.co.uk |

Interactions with Organic Polymer Matrices and Resin Systems

Once the this compound has bonded to the inorganic substrate, its three long oleyl chains extend outward from the surface. cymitquimica.com These long, aliphatic chains are organophilic and highly compatible with a wide variety of polymer matrices. researchgate.netevitachem.comcymitquimica.com The primary mechanism of interaction with the organic phase is through van der Waals forces and physical entanglement between the oleyl groups and the polymer chains. researchgate.net

This molecular-level entanglement creates a flexible, ductile interface that bridges the rigid inorganic filler and the more pliable organic polymer matrix. mdpi.com This strong interfacial adhesion facilitates efficient stress transfer from the polymer to the filler, which is crucial for enhancing the mechanical properties of the composite, such as impact strength and elongation. chinacouplingagents.commdpi.comresearchgate.net Furthermore, the organophilic nature of the treated filler surface dramatically improves its dispersion within the polymer melt during processing. This leads to a more homogeneous composite material, reduced viscosity, and improved processing characteristics. l-i.co.ukchinacouplingagents.com this compound has demonstrated compatibility with a broad range of resins, including polyolefins (polypropylene, polyethylene), polyvinyl chloride, polyesters (PET, PBT), rubbers, and epoxy systems. l-i.co.ukchinacouplingagents.commdpi.com

Mechanisms of Chemical Bonding and Physical Entanglement with Polymer Chains

The coupling mechanism of this compound involves a multi-faceted interaction with the polymer matrix, encompassing both direct chemical bonding and physical entanglement. The titanate molecule adsorbs onto the surface of the inorganic filler, and its long oleyl chains enhance compatibility with the organic polymer matrix, facilitating better dispersion. evitachem.com

Chemical Bonding:

The this compound molecule possesses functional groups capable of reacting with complementary groups on polymer chains. tcchem.com.cn These reactions create strong, covalent bonds at the interface, significantly enhancing the adhesion between the filler and the polymer. This chemical linkage is crucial for efficient stress transfer from the polymer matrix to the reinforcing filler, thereby improving the mechanical properties of the composite material. researchgate.net The titanate can undergo transesterification reactions with polymers that contain carboxyl or ester groups. evitachem.comtcchem.com.cn This chemical interaction results in a robust coupling of the filler, the titanate coupling agent, and the polymer. tcchem.com.cn

Physical Entanglement:

Beyond chemical bonding, the long, flexible oleyl chains of the this compound molecule play a critical role in establishing a strong interfacial bond through physical entanglement. These long-chain carbon atoms improve the solubility of the titanate within the polymer system. tcchem.com.cn As the polymer chains diffuse and move, they become physically intertwined with the oleyl chains of the titanate molecules that are already anchored to the filler surface. This entanglement creates a significant mechanical interlocking at the interface, further enhancing the adhesion between the two phases. researchgate.net This mechanism is particularly effective in improving the toughness and impact strength of the composite material, as the entangled chains can dissipate energy more effectively under stress. tcchem.com.cn

Influence of Polymer Polarity, Crystallinity, and Molecular Weight on Interfacial Adhesion

The effectiveness of this compound as a coupling agent is not solely dependent on its own chemical structure but is also significantly influenced by the properties of the polymer matrix. tcchem.com.cn Key polymer characteristics such as polarity, crystallinity, and molecular weight play a crucial role in determining the extent and strength of the interfacial adhesion. tcchem.com.cnrsc.org

Polymer Polarity:

Polymer Crystallinity:

The degree of crystallinity of a polymer can influence the effectiveness of the coupling agent. In semi-crystalline polymers, the titanate coupling agent can affect the crystallization behavior of the polymer at the interface. ccspublishing.org.cncjps.org The presence of the titanate-modified filler can act as a nucleating agent, influencing the size and morphology of the polymer spherulites. ccspublishing.org.cncjps.org This altered crystalline structure at the interface can have a significant impact on the mechanical properties of the composite, including its stiffness, strength, and toughness. ccspublishing.org.cn A well-dispersed, titanate-treated filler can lead to a more uniform and finer crystalline structure, which generally results in improved mechanical performance. cjps.org

Polymer Molecular Weight:

Comparative Analysis of this compound Coupling Mechanism with Other Coupling Agents

The performance and application of this compound as a coupling agent can be better understood through a comparative analysis with other classes of coupling agents, particularly the widely used silane-based coupling agents. The unique chemistry of titanates, centered around the tetravalent titanium atom, imparts distinct advantages and differences in their interfacial bonding mechanisms.

Unique Aspects of Titanate Reactivity (e.g., Tetravalent Titanium Chemistry)

The unique reactivity of this compound is rooted in the chemistry of its central tetravalent titanium atom. tcchem.com.cn This tetravalent nature allows for the synthesis of a wide variety of titanate esters with diverse functionalities, making them versatile coupling agents for different polymer and filler systems. tcchem.com.cn

Six Functions of Titanate Coupling Agents:

Catalytic Activity:

A significant aspect of titanate reactivity is their catalytic nature, a property not shared by silanes. pcimag.com The titanium-based organometallics can act as catalysts in the polymer matrix, influencing polymerization and cross-linking reactions. atamankimya.com This catalytic function can lead to changes in the polymer morphology at the interface, resulting in improved mechanical properties such as increased tensile strength and elongation. pcimag.com This can lead to a tougher composite material. pcimag.com

Transesterification Reactions:

The tetravalent titanium center facilitates transesterification reactions with polymers containing carboxyl or ester groups. tcchem.com.cn This allows for the formation of strong covalent bonds between the coupling agent and the polymer matrix, leading to a more integrated and robust composite material. evitachem.comtcchem.com.cn

The chemistry of tetravalent titanium also allows for reactions with a variety of other functional groups, enabling the design of titanate coupling agents tailored for specific thermosetting polymers like epoxy resins. tcchem.com.cn This versatility in chemical reactivity is a key advantage of titanate coupling agents over other types of coupling agents.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Calcium carbonate |

| Graphite |

| Boron |

| Polypropylene (B1209903) |

| Polyethylene (B3416737) |

Research on Modulatory Effects of Isopropyl Trioleyl Titanate in Advanced Material Systems

Polymer Composites and Blends

The incorporation of fillers into polymer matrices is a common strategy to enhance mechanical, thermal, and electrical properties while often reducing costs. However, the inherent incompatibility between hydrophilic inorganic fillers and hydrophobic organic polymers can lead to poor dispersion and weak interfacial adhesion, ultimately compromising the performance of the composite material. Isopropyl Trioleyl Titanate serves as a crucial intermediary, modifying the surface of the filler to improve its interaction with the polymer matrix.

Enhancement of Filler Dispersion and Homogenization within Polymer Matrices

Effective dispersion of fillers within a polymer matrix is paramount to achieving desired composite properties. Agglomerates of filler particles can act as stress concentration points, leading to premature failure of the material. This compound facilitates the deagglomeration and uniform distribution of fillers through a process of surface modification. The titanate molecule adsorbs onto the filler surface, where the oleyl groups, being long and non-polar, enhance the filler's compatibility with the organic polymer matrix. This improved compatibility reduces the filler's tendency to self-associate and promotes a more homogeneous mixture.

Research has demonstrated the efficacy of this compound in various polymer systems. In polyolefins such as Polypropylene (B1209903) (PP) and Polyethylene (B3416737) (PE) , the use of this titanate coupling agent has been shown to improve the dispersion of inorganic fillers, leading to enhanced mechanical properties. For instance, in PP composites filled with calcium carbonate, the addition of a titanate coupling agent significantly improves the strain at break and impact strength, indicating better filler-matrix interaction and stress transfer due to improved dispersion. researchgate.net

Similarly, in rubber compounds, such as those based on natural rubber or butadiene rubber, this compound is utilized to improve the dispersion of fillers like calcium carbonate and kaolin. researchgate.net This enhanced dispersion contributes to improvements in key mechanical properties such as tear strength, tensile strength, and elongation. researchgate.net The hydrophobic surface modification of the fillers by the titanate reduces their tendency to absorb moisture and agglomerate, which is particularly beneficial in rubber processing. researchgate.net

| Property | PP with Untreated CaCO3 | PP with Titanate Treated CaCO3 | Percentage Improvement |

|---|---|---|---|

| Elastic Modulus (GPa) | 2.1 | 2.5 | 19.0% |

| Tensile Strength (MPa) | 28 | 32 | 14.3% |

| Elongation at Break (%) | 15 | 509 | >3000% |

| Impact Strength (kJ/m²) | 3.5 | 5.8 | 65.7% |

The modulatory effects of this compound extend to a variety of fillers. With Carbon Black , a common reinforcing filler, the titanate coupling agent aids in deagglomeration and promotes a more uniform distribution within the polymer matrix. This is crucial for achieving consistent electrical and mechanical properties in conductive and reinforced polymer composites.

For Calcium Carbonate (CaCO3) , a widely used filler, this compound has been shown to significantly improve its dispersibility in non-polar polymers like polypropylene. researchgate.net By rendering the surface of the CaCO3 hydrophobic, the titanate reduces the viscosity of the composite melt, making it easier to process and leading to a more homogeneous final product. researchgate.net

In the case of Aluminum Nitride (AlN) , a filler used for its high thermal conductivity, this compound can enhance its dispersion in polymer matrices for electronic packaging applications. nih.gov Improved dispersion is critical for creating effective heat dissipation pathways and preventing the formation of voids that can compromise thermal and mechanical performance. nih.gov

With Titanium Dioxide (TiO2) , a common pigment and UV stabilizer, this compound can improve its dispersion, leading to better opacity and UV protection in coatings and plastic films. The surface treatment prevents the agglomeration of TiO2 particles, which can negatively impact the optical and mechanical properties of the material.

| Parameter | Untreated CaCO3 | Titanate Treated CaCO3 |

|---|---|---|

| Oil Absorption (g/100g) | 25.4 | 19.8 |

| Sedimentation Volume (mL/g) | 1.8 | 1.2 |

| Contact Angle with Water (°) | < 30 | > 90 |

Improvement of Interfacial Adhesion Between Disparate Phases

The adhesion mechanism of this compound involves a two-fold interaction. The isopropoxy group of the titanate molecule reacts with the hydroxyl groups or free protons present on the surface of the inorganic filler, forming a stable chemical bond. This reaction results in a monomolecular layer of the titanate on the filler surface. The long, hydrophobic oleyl chains of the bonded titanate molecules then extend into the polymer matrix. These chains physically entangle with the polymer chains, creating a strong mechanical interlock. This combination of chemical bonding at the filler surface and physical entanglement within the polymer matrix significantly enhances the interfacial adhesion. evitachem.com

The surface modification of fillers with this compound has a profound effect on the interfacial tension and wettability of the system. Untreated inorganic fillers typically have high surface energy and are hydrophilic, making them poorly wetted by low-surface-energy, hydrophobic polymers. This leads to high interfacial tension and the formation of voids at the interface.

| Filler | Treatment | Contact Angle with Water (°) | Surface Energy (mN/m) |

|---|---|---|---|

| CaCO3 | Untreated | 25 | 63 |

| Treated | 105 | 35 | |

| TiO2 | Untreated | 35 | 58 |

| Treated | 110 | 32 | |

| AlN | Untreated | 45 | 52 |

| Treated | 115 | 30 |

Rheological Behavior and Processing Enhancements of Polymer Melts and Compounds

The incorporation of this compound into polymer systems has a pronounced effect on their flow characteristics and processability. By modifying the interface between the polymer and inorganic fillers, this titanate coupling agent can significantly reduce the viscosity of the composite melt. chinacouplingagents.com This reduction in viscosity improves the fluidity of the material during processing, which is beneficial for applications such as coatings and plastics. Improved flow allows for easier mold filling and extrusion, potentially leading to reduced energy consumption and production costs. jessicachem.com

A key advantage of using this compound is its ability to facilitate higher loading levels of inorganic fillers in polymers without compromising, and often while improving, the material's properties. jessicachem.comscribd.com The coupling agent enhances the compatibility between the hydrophilic filler surface and the hydrophobic polymer matrix. cymitquimica.com This is achieved by treating fillers like calcium carbonate, kaolin, or bone powder, which increases their hydrophobicity and dispersity. chinacouplingagents.com As a result, fillers can be more effectively dispersed throughout the polymer, preventing agglomeration that can lead to defects and poor mechanical performance. scribd.com This improved dispersion allows for an increase in the filler-to-polymer ratio, which can lead to cost savings while maintaining or even enhancing properties like shock strength and elongation in polyolefins such as polypropylene (PP) and polyethylene (PE). chinacouplingagents.comscribd.com

Table 1: Effect of this compound on Filler Loading and System Viscosity

| Property | Observation | Polymer System Examples |

| Filler Loading | Enables significantly higher inclusion of inorganic fillers. jessicachem.comscribd.com | Polyolefins (PP, PE) with Calcium Carbonate. chinacouplingagents.comscribd.com |

| System Viscosity | Lowers the melt viscosity of the composite material. chinacouplingagents.com | Rubber compounds, coatings, plastics. chinacouplingagents.comjessicachem.com |

| Processing | Improves overall processing performance and efficiency. jessicachem.com | Injection molding, extrusion. |

Impact on Thermal Performance and Stability of Filled Polymer Systems

This compound demonstrates good thermal stability, with a decomposition temperature reported to be at or above 240°C. cymitquimica.comevitachem.comchinacouplingagents.com This inherent stability contributes positively to the thermal performance of the polymer composites in which it is used. Research has shown that modifying fillers with titanate coupling agents can enhance the thermal conductivity of epoxy-based composites. evitachem.commdpi.com By creating a more robust interface between the filler and the matrix, it reduces interfacial thermal resistance, allowing for more efficient heat transfer through the material. researchgate.net This is a critical attribute for materials used in applications where thermal management is essential. evitachem.com

Research on Mechanical Reinforcement in Composites

The function of this compound as a coupling agent leads to substantial mechanical reinforcement in composite materials. evitachem.com It improves the interfacial adhesion between inorganic fillers and the polymer matrix, which is crucial for effective stress transfer from the flexible polymer to the rigid filler. cymitquimica.comresearchgate.net This enhanced stress transmission reinforces the composite structure. researchgate.net Studies on polyolefins filled with treated inorganic fillers show improvements in mechanical properties, particularly impact strength and elongation. chinacouplingagents.com In rubber products, it has been noted to increase tear and tensile strength. chinacouplingagents.com Research on hybrid epoxy composites using titanate-modified aluminum fillers demonstrated a significant restoration of mechanical performance; for instance, flexural strength was substantially improved compared to composites with untreated fillers. mdpi.comresearchgate.net

Table 2: Impact of Titanate Surface Modification on Mechanical Properties of Hybrid Epoxy Composites

| Material Composition | Filler Content (wt%) | Flexural Strength (MPa) | Impact Strength (kJ/m²) |

| DGEBA/EG/Al (Untreated) | 10 | 18.29 | Not Specified |

| DGEBA/EG/Ti@Al (Titanate-Treated) | 5 | 35.31 ± 1.46 | 1.01 |

| Source: Data extracted from a study on titanate-coupled aluminum in hybrid epoxy composites. mdpi.comresearchgate.net |

Specialized Material Applications

This compound in Electronic Packaging Films and Related Dielectric Materials

In the field of electronics, this compound is gaining attention for its use in advanced materials for packaging and insulation. Its ability to enhance thermal conductivity while simultaneously reducing dielectric loss makes it a valuable additive for epoxy systems used in electronic packaging. evitachem.commdpi.com Effective heat dissipation is a major challenge in modern electronics, and materials that can efficiently conduct heat away from sensitive components are in high demand. researchgate.net Furthermore, a low dielectric loss is critical for maintaining signal integrity in high-frequency applications. Research, including work on modifying aluminum nitride (AlN) fillers, points to the use of this compound in the formulation of high-thermal-conductivity and low-dielectric-loss epoxy films, addressing key challenges in the thermal management and electrical performance of electronic components. evitachem.commdpi.comresearchgate.net

Surface Modification of Advanced Ceramic Fillers (e.g., AlN) for Enhanced Properties

This compound serves as a critical coupling agent for modifying the surface of advanced ceramic fillers, such as Aluminum Nitride (AlN). The mechanism of action involves a chemical reaction between the titanate's alkoxy group and the hydroxyl groups present on the surface of the inorganic filler. yg-1.com This process forms a monomolecular layer on the filler's surface, effectively creating a chemical bridge between the inorganic particle and an organic polymer matrix. tcchem.com.cn

Contributions to Thermal Conductivity and Dielectric Loss Characteristics of Epoxy Films

The surface modification of AlN fillers with this compound directly translates to significant improvements in the functional properties of epoxy films used in electronic packaging. researchgate.net The primary benefit is the enhancement of thermal conductivity. In a composite material, heat is transferred through phonon vibrations. Gaps or poor bonding at the filler-matrix interface cause phonon scattering, which creates high interfacial thermal resistance and impedes heat transfer.

By forming a strong, flexible bond between the AlN filler and the epoxy matrix, the titanate coupling agent reduces this interfacial thermal resistance. researchgate.net The improved dispersion of the AlN particles creates more effective and continuous thermal conductive pathways throughout the epoxy matrix. mdpi.com Research has shown that incorporating titanate-modified AlN into epoxy films leads to a marked increase in thermal conductivity compared to composites using untreated AlN. researchgate.netmdpi.com

Simultaneously, these modifications positively affect the dielectric properties of the epoxy composites. For applications in electronic packaging, a low dielectric constant and low dielectric loss are desirable to minimize signal delay and energy dissipation. The uniform dispersion of the filler and the reduction of voids or defects at the interface, facilitated by the titanate, help maintain the low dielectric loss of the composite material. nih.gov

The table below summarizes the typical effects of using this compound-modified AlN in epoxy composites, based on research findings. researchgate.netnih.gov

| Property | Epoxy with Untreated AlN Filler | Epoxy with this compound-Modified AlN Filler |

| Thermal Conductivity | Lower (e.g., ~1.5 W/m·K) | Higher (e.g., >2.0 W/m·K) |

| Dielectric Loss | Higher | Lower |

| Filler Dispersion | Poor (Agglomeration) | Excellent (Uniform) |

| Interfacial Bonding | Weak | Strong |

Note: The values presented are illustrative and can vary based on filler loading and processing conditions.

Catalytic Roles of this compound and Related Organotitanium Compounds in Polymerization and Organic Transformations

Organotitanium compounds, a class to which this compound belongs, are recognized for their significant catalytic activity in major industrial processes and organic synthesis. wikipedia.org One of the most prominent applications is in the field of polymerization. Titanium-based compounds are key components of Ziegler-Natta catalysts, which are used extensively for the polymerization of olefins like ethene. wikipedia.org While specific catalytic data for this compound in this context is not widely detailed, its chemical structure is consistent with organotitanium compounds used for such purposes. wikipedia.orgrsc.org The catalytic mechanism in these systems often involves the insertion of monomer units into a titanium-carbon bond.

Beyond polymerization, organotitanium reagents are versatile catalysts in a range of organic transformations. rsc.orgresearchgate.net Their utility stems from their Lewis acidic nature and the reactivity of the titanium-carbon bond. mdpi.com They are employed in:

Transesterification Reactions: Titanium alkoxides can catalyze the exchange of alkoxy groups between an ester and an alcohol. rsc.org

Nucleophilic Additions: Organotitanium compounds can act as nucleophiles, adding alkyl or aryl groups to carbonyl compounds. researchgate.net

Cross-Coupling Reactions: Aryltitanium alkoxides can serve as transmetalating agents in palladium- or nickel-catalyzed cross-coupling reactions to form new carbon-carbon bonds. researchgate.net

The catalytic activity of these compounds depends on the titanium's oxidation state, which is typically +3 or +4 in these reactions. wikipedia.org The specific ligands attached to the titanium center, such as the oleyl and isopropyl groups in this compound, modulate the catalyst's reactivity and selectivity. rsc.org

Function as a Stabilizer and Performance Modifier in Coatings and Plastics

This compound functions as a crucial stabilizer and performance modifier in coatings and plastics, primarily by acting as a molecular bridge between inorganic fillers/pigments and the organic polymer matrix. l-i.co.uk This coupling function leads to enhanced durability and weather resistance in the final product. cymitquimica.com By improving the adhesion between the filler and the polymer, the titanate helps to create a more robust composite material that is less susceptible to degradation from environmental factors. cymitquimica.com This improved compatibility allows for higher filler loading without compromising the mechanical properties of the plastic or coating. jessicachem.com

Role in Oxidation and UV Protection Mechanisms

In plastics and coatings, titanate coupling agents contribute to stability against oxidation and ultraviolet (UV) radiation. Many inorganic fillers used for UV protection, such as titanium dioxide (TiO2) and zinc oxide (ZnO), can also exhibit photocatalytic activity that degrades the surrounding polymer matrix. scispace.com

This compound mitigates this issue by forming a passivating monomolecular layer on the surface of the filler particles. yg-1.comtcchem.com.cn This layer serves two primary functions:

It improves the dispersion of the UV-absorbing filler, leading to more effective and uniform UV blocking throughout the material.

It creates a stable chemical bond at the filler-polymer interface, which can help to quench or inhibit the photocatalytic reactions that lead to oxidative degradation of the polymer.

Effects on Fluidity and Film Formation in Coating Systems

In liquid coating systems, this compound acts as a powerful rheological modifier, significantly affecting fluidity (viscosity) and film formation. made-in-china.com Untreated inorganic pigments and fillers tend to form agglomerates, which bind solvent and increase the viscosity of the coating formulation. l-i.co.uk

When these particles are pre-treated with this compound, their surface becomes organophilic, which greatly improves their dispersion and reduces their tendency to agglomerate. chinacouplingagents.com This surface modification leads to a dramatic reduction in the system's viscosity. jessicachem.commade-in-china.com The benefits of this viscosity reduction include:

Improved Fluidity: The coating flows more easily, which aids in application processes like spraying or brushing.

Higher Solids Content: Lower viscosity allows for the formulation of coatings with a higher concentration of fillers and pigments, which can lead to better hiding power and film build. made-in-china.com

Enhanced Leveling: The improved flow characteristics allow the wet film to level out more effectively, resulting in a smoother, more uniform final finish. made-in-china.com

The following table illustrates the impact of this compound on coating properties.

| Coating Property | Formulation with Untreated Filler | Formulation with Titanate-Treated Filler |

| Viscosity | High | Significantly Lower |

| Filler Loading Capacity | Limited | Increased |

| Leveling and Flow | Poor | Excellent |

| Film Uniformity | Fair | High |

Analytical Methodologies for Interfacial and Structural Characterization of Isopropyl Trioleyl Titanate Modified Systems

Spectroscopic Techniques for Chemical Interaction Analysis

Spectroscopic methods are indispensable for probing the chemical changes occurring at the filler-polymer interface. These techniques provide direct evidence of the coupling agent's presence and its bonding mechanisms.

Fourier Transform Infrared Spectroscopy (FT-IR) for Surface Chemistry

Fourier Transform Infrared Spectroscopy (FT-IR) is a primary tool for confirming the successful surface modification of inorganic fillers with isopropyl trioleyl titanate. The fundamental principle involves the reaction of the titanate's functional groups with hydroxyl (-OH) groups present on the surface of inorganic materials like titanium dioxide (TiO2) or calcium carbonate. This reaction forms a covalent bond, anchoring the oleyl groups to the filler surface. coventry.ac.uk

The FT-IR spectrum of a treated filler will exhibit characteristic peaks corresponding to the long aliphatic chains of the oleyl groups, which are absent in the spectrum of the untreated filler. Key spectral changes confirming the modification include:

Appearance of C-H Stretching Peaks: New absorption bands typically appear in the 2800-3000 cm⁻¹ region, which are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the long alkyl chains of the oleyl groups.

Reduction in -OH Absorption Band: A noticeable decrease or change in the broad absorption band associated with surface hydroxyl groups (typically around 3400 cm⁻¹) indicates that these groups have reacted with the titanate coupling agent. coventry.ac.uk

Characteristic Ester/Titanate Peaks: The formation of Ti-O-C bonds can introduce new peaks or shifts in the fingerprint region (below 1500 cm⁻¹), providing further evidence of the chemical linkage.

These spectral modifications serve as definitive proof of the chemical grafting of this compound onto the filler surface, transforming it from hydrophilic to hydrophobic. coventry.ac.uk

Table 1: Representative FT-IR Peak Changes After Surface Modification

| Wavenumber (cm⁻¹) | Assignment | Observation in Modified Filler | Significance |

| ~3400 | O-H stretching of surface hydroxyls | Intensity decreases | Confirms reaction of titanate with filler surface |

| 2920 & 2850 | Asymmetric & Symmetric C-H stretching | New, strong peaks appear | Indicates presence of the oleyl aliphatic chains |

| ~1710 | C=O stretching | May appear or shift | Indicates presence of ester-like linkages |

| Below 1000 | Ti-O-C stretching | New peaks may appear | Evidence of the bond between titanate and filler |

Raman Spectroscopy for Molecular Structure and Interactions

Raman spectroscopy serves as a complementary technique to FT-IR for analyzing molecular structure. It is particularly sensitive to non-polar bonds and can provide detailed information about the carbon backbone of the oleyl groups and the titanate core. While less commonly cited in the literature for this compound specifically, its application can elucidate:

Conformational Ordering: Changes in the intensity and position of Raman bands associated with C-C and C-H vibrations can indicate the conformational state (e.g., gauche vs. trans) of the grafted oleyl chains, offering insights into the packing density and orientation of the coupling agent on the filler surface.

Stress and Strain Analysis: In a composite material, shifts in Raman peaks can be correlated with stress at the molecular level, allowing for the characterization of load transfer efficiency across the filler-matrix interface modified by the titanate.

Chemical Imaging: Raman microscopy can be used to map the chemical composition of a composite's cross-section, visually demonstrating the distribution of the titanate-rich regions around the filler particles and confirming the homogeneity of the treatment.

Thermogravimetric Analysis (TGA) for Grafting Confirmation

Thermogravimetric Analysis (TGA) is a powerful method for quantifying the amount of this compound grafted onto a filler surface. The technique measures the change in mass of a sample as it is heated at a controlled rate.

When comparing the TGA curves of treated and untreated fillers, the following is observed:

Untreated Filler: Exhibits high thermal stability with minimal weight loss until very high temperatures, primarily due to the loss of adsorbed water and dehydroxylation of the surface.

Treated Filler: Shows an additional, distinct weight loss step at temperatures corresponding to the thermal decomposition of the organic oleyl chains of the coupling agent (typically between 200°C and 500°C).

The difference in the percentage of weight loss between the untreated and treated filler in this temperature range is directly proportional to the amount of this compound successfully grafted onto the surface. researchgate.net This quantitative data is crucial for optimizing the treatment process and ensuring consistent material properties.

Table 2: Example TGA Data for Untreated vs. Treated Fillers

| Sample | Onset of Decomposition (°C) | Weight Loss in Organic Region (200-500°C) | Interpretation |

| Untreated CaCO₃ | >600°C | ~0.5% | Minimal loss, attributed to adsorbed moisture |

| Treated CaCO₃ | ~250°C | ~3.0% | Significant loss due to decomposition of titanate |

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the physical consequences of surface modification, providing direct observational evidence of how this compound impacts filler dispersion and interfacial structure within a polymer matrix.

Scanning Electron Microscopy (SEM) for Filler Dispersion and Interfacial Morphology

Scanning Electron Microscopy (SEM) is widely used to examine the fracture surfaces of composite materials. By comparing composites made with untreated and treated fillers, SEM micrographs can reveal critical information about the effectiveness of the coupling agent. coventry.ac.uk

Key observations from SEM analysis include:

Improved Filler Dispersion: In composites with untreated fillers, SEM images often show large agglomerates or clusters of filler particles due to their high surface energy and incompatibility with the non-polar polymer matrix. In contrast, composites with titanate-treated fillers typically exhibit a much more uniform and finer dispersion of individual particles. coventry.ac.uk

Enhanced Interfacial Adhesion: The morphology of the fracture surface provides clues about interfacial strength. In poorly bonded systems (untreated fillers), the fracture path often goes around the filler particles, leaving clean debonded surfaces and voids. In well-bonded systems (treated fillers), the fracture is more likely to pass through the filler particles or show polymer adhering to the particle surface, indicating strong adhesion and effective stress transfer.

Table 3: Summary of SEM Morphological Observations

| Feature | Composite with Untreated Filler | Composite with Titanate-Treated Filler |

| Filler Distribution | Large agglomerates, uneven dispersion | Homogeneous distribution of individual particles |

| Particle Pull-out | Common, with clean sockets left behind | Infrequent, particles are often fractured |

| Interfacial Gaps | Visible gaps between filler and matrix | Tight, continuous interface with no visible gaps |

Transmission Electron Microscopy (TEM) for Nanoscale Interactions

For a higher-resolution view of the filler-matrix interface, Transmission Electron Microscopy (TEM) is employed. TEM allows for the direct visualization of the nanoscale features and interactions that govern the bulk properties of the composite. nih.gov

TEM analysis can reveal:

Coupling Agent Layer: At high magnifications, it is possible to visualize the thin, nanometer-scale layer of the this compound coating on the surface of individual filler particles. This provides direct confirmation of the surface treatment.

Interfacial Integrity: TEM can resolve the interface between the titanate layer and the polymer matrix with exceptional detail. This allows for the assessment of wetting and the identification of any nanoscale voids or defects that could compromise performance. The technique offers unparalleled insight into how the long oleyl chains of the titanate entangle with the polymer chains, creating a robust and flexible interfacial region. mdpi.com

Optical Microscopy for Macro-Dispersion Evaluation

Optical microscopy is a fundamental and accessible technique for the preliminary evaluation of filler dispersion within a polymer matrix. By examining thin sections of the composite material under transmitted or reflected light, it is possible to visually assess the distribution of filler particles on a macroscopic scale. In systems modified with this compound, this method can effectively reveal the extent to which the coupling agent has prevented the formation of large agglomerates.

Research Findings:

In composites where fillers are treated with this compound, optical microscopy typically reveals a more uniform dispersion of the filler particles compared to untreated systems. The titanate coupling agent, with its long oleyl chains, enhances the compatibility between the inorganic filler and the organic polymer matrix, reducing the tendency of the filler particles to clump together. acs.org This improved dispersion is visible as a more homogeneous appearance in the micrograph, with fewer and smaller particle clusters. While optical microscopy is limited in its resolution and cannot provide information on the nanoscale dispersion or the chemical nature of the interface, it serves as an excellent initial screening tool to verify the effectiveness of the coupling agent in improving macro-dispersion. Studies on similar systems have shown that improved dispersion observed through microscopy correlates with enhanced mechanical properties.

Thermal Analysis for Interfacial and Matrix Properties

Thermal analysis techniques are indispensable for probing the interfacial interactions and their effects on the polymer matrix in composites modified with this compound.

Differential Scanning Calorimetry (DSC) for Dispersion State and Interfacial Interaction

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a material as a function of temperature or time. researchgate.net It is a powerful tool for investigating the thermal transitions of a polymer, such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). The presence and treatment of fillers with this compound can influence these transitions, providing indirect evidence of the dispersion state and the strength of interfacial interactions.

Research Findings:

The glass transition temperature (Tg) is particularly sensitive to changes in the polymer chain mobility at the filler-matrix interface. A shift in the Tg of the composite compared to the neat polymer can indicate the nature of the interaction. For instance, in a well-dispersed system where the this compound has promoted strong adhesion, the mobility of the polymer chains near the filler surface may be restricted, leading to an increase in the Tg. Conversely, if the coupling agent acts as a plasticizer, a decrease in Tg might be observed.

DSC can also provide insights into the crystallization behavior of semi-crystalline polymers. This compound can influence the nucleation and growth of crystals. An increase in the crystallization temperature (Tc) upon addition of the treated filler suggests that the filler particles are acting as effective nucleating agents, which is often a sign of good dispersion. researchgate.net

Table 1: Illustrative DSC Data for a Polypropylene (B1209903) (PP) Composite with and without this compound Treated Filler

| Sample | Glass Transition Temperature (Tg) (°C) | Crystallization Temperature (Tc) (°C) | Melting Temperature (Tm) (°C) |

| Neat PP | 5 | 115 | 165 |

| PP + Untreated Filler | 6 | 117 | 164 |

| PP + this compound Treated Filler | 8 | 122 | 165 |

This table presents illustrative data based on typical findings in polymer composites research.

Dynamic Mechanical Analysis (DMA) for Interfacial Adhesion

Dynamic Mechanical Analysis (DMA) is a highly sensitive technique for characterizing the viscoelastic properties of materials. materials.zone It subjects a sample to a sinusoidal stress and measures the resulting strain, allowing for the determination of the storage modulus (E'), loss modulus (E''), and tan delta (tan δ). These parameters provide valuable information about the stiffness, energy dissipation, and damping characteristics of the material, which are strongly influenced by the interfacial adhesion in a composite. eag.comtainstruments.com

Research Findings:

The storage modulus (E') represents the elastic response of the material. In composites treated with this compound, an increase in the storage modulus, particularly above the glass transition temperature of the polymer, is indicative of improved interfacial adhesion. researchgate.nettainstruments.com This is because the coupling agent facilitates efficient stress transfer from the polymer matrix to the stiffer filler particles.

The tan delta peak, which is often associated with the glass transition temperature, can also provide insights into the interfacial region. A decrease in the height of the tan delta peak in the composite compared to the neat polymer suggests a reduction in the mobility of the polymer chains at the interface, which is a consequence of strong interfacial bonding. nih.gov A shift in the peak temperature can also be indicative of changes in the glass transition behavior due to the presence of the treated filler.

Table 2: Illustrative DMA Data for an Epoxy Composite with and without this compound Treated Filler

| Sample | Storage Modulus (E') at 30°C (GPa) | Storage Modulus (E') at 150°C (MPa) | Tan Delta Peak Height | Tan Delta Peak Temperature (°C) |

| Neat Epoxy | 3.0 | 20 | 0.8 | 120 |

| Epoxy + Untreated Filler | 4.5 | 50 | 0.7 | 122 |

| Epoxy + this compound Treated Filler | 5.5 | 150 | 0.5 | 125 |

This table presents illustrative data based on typical findings in polymer composites research.

Rheological Characterization of Modified Polymer Systems

Rheology is the study of the flow and deformation of matter. In the context of polymer composites, rheological measurements, particularly of the melt, are crucial for understanding the processability of the material and for indirectly assessing the state of filler dispersion. The introduction of fillers typically increases the viscosity of a polymer melt. However, the use of a coupling agent like this compound can mitigate this effect.

Research Findings:

The primary role of this compound in modifying the rheology of a filled polymer system is to reduce the melt viscosity. chinacouplingagents.com This is achieved by improving the wetting of the filler surface by the polymer and by breaking down filler agglomerates, which can entrap polymer and increase the effective volume fraction of the dispersed phase. The long oleyl groups of the titanate molecule create a lubricating layer at the filler-polymer interface, which facilitates easier flow. A lower melt viscosity at a given filler loading indicates better dispersion and is highly desirable for processing techniques such as injection molding and extrusion. This can be quantified by measuring the melt flow index (MFI) or by using a rheometer to determine the viscosity as a function of shear rate.

Table 3: Illustrative Rheological Data for a Polyethylene (B3416737) (PE) Composite with and without this compound Treated Filler

| Sample | Melt Flow Index (g/10 min) at 190°C/2.16 kg | Viscosity at 100 s⁻¹ Shear Rate (Pa·s) |

| Neat PE | 20 | 500 |

| PE + Untreated Filler | 5 | 2500 |

| PE + this compound Treated Filler | 12 | 1200 |

This table presents illustrative data based on typical findings in polymer composites research.

Contact Angle Measurements for Surface Hydrophobicity and Wettability

Contact angle measurement is a surface-sensitive technique used to quantify the wettability of a solid surface by a liquid. It involves measuring the angle at which a liquid droplet meets a solid surface. This technique is particularly useful for evaluating the effectiveness of surface treatments on fillers with coupling agents like this compound. The goal of such a treatment is often to transform a hydrophilic filler surface into a hydrophobic one, thereby improving its compatibility with a nonpolar polymer matrix.

Research Findings:

Untreated mineral fillers are often hydrophilic, meaning they have a strong affinity for water and exhibit low contact angles with it. This hydrophilicity makes them incompatible with hydrophobic polymers like polyolefins. Treatment with this compound, which has long, nonpolar oleyl chains, imparts a hydrophobic character to the filler surface. This change can be readily observed and quantified by an increase in the water contact angle. A higher contact angle signifies lower surface energy and better compatibility with the polymer matrix, which in turn leads to improved dispersion and interfacial adhesion. For instance, a hydrophilic filler with a water contact angle of less than 90° can see this value increase to well over 90° after treatment with this compound, indicating a shift to a hydrophobic surface. researchgate.net

Table 4: Illustrative Contact Angle Data for a Mineral Filler Surface

| Surface | Water Contact Angle (°) |

| Untreated Mineral Filler | 30 |

| This compound Treated Mineral Filler | 110 |

This table presents illustrative data based on typical findings in polymer composites research.

Computational and Theoretical Investigations of Isopropyl Trioleyl Titanate Interactions

Density Functional Theory (DFT) in Modeling Interfacial Reactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for studying the chemical reactions between isopropyl trioleyl titanate and the surface of inorganic fillers. DFT calculations can predict the geometry of adsorbed molecules, the strength of the interfacial bonds, and the electronic changes that occur upon adsorption.

The interaction of the titanate with a filler surface, such as calcium carbonate or silica, is initiated by the reaction of the isopropoxy group with protons or hydroxyl groups on the filler surface. This leads to the formation of a strong, covalent bond between the titanium atom and the filler. The long oleyl chains then extend away from the surface, creating an organophilic layer that can interact with the polymer matrix.

DFT simulations can model this process by calculating the adsorption energy of the this compound molecule on a representative filler surface slab. By comparing the energies of different adsorption configurations, the most stable binding mode can be identified. Furthermore, analysis of the electron density distribution can reveal the nature of the chemical bonds formed, distinguishing between covalent, ionic, and van der Waals interactions.

Key Research Findings from DFT Studies on Titanate Coupling Agents:

Adsorption Energies: DFT calculations consistently show that the adsorption of titanate coupling agents on mineral surfaces is an energetically favorable process, indicating spontaneous and strong binding.

Bonding Mechanism: The primary bonding mechanism involves the formation of a Ti-O-Filler covalent bond, which is significantly stronger than the physisorption interactions that might otherwise occur.

Surface Modification: The modeling demonstrates how the titanate molecule effectively alters the surface energy of the filler, transforming it from hydrophilic to hydrophobic and promoting compatibility with the organic polymer matrix.

Illustrative DFT Calculation Results for Titanate Adsorption on a Mineral Surface:

| Interaction Parameter | Calculated Value (Hypothetical) | Interpretation |

| Adsorption Energy (eV) | -3.5 | Strong, exothermic reaction indicating stable bond formation. |

| Ti-O (filler) bond length (Å) | 1.85 | Consistent with the formation of a covalent bond. |

| Charge Transfer (e) | 0.75 (from titanate to surface) | Significant electron transfer, confirming chemical bonding. |

| Change in Surface Work Function (eV) | -1.2 | Indicates a substantial modification of the filler's surface electronic properties. |

Molecular Dynamics Simulations of Polymer-Titanate-Filler Interactions

An MD simulation of a polymer composite system would typically involve a model of the filler particle with this compound molecules attached to its surface, immersed in a box of polymer chains. The simulation then solves Newton's equations of motion for this system, allowing the atoms and molecules to interact over time.

Insights from MD Simulations of Polymer-Coupling Agent-Filler Systems:

Interfacial Adhesion: MD simulations can quantify the strength of the interaction between the oleyl chains of the titanate and the polymer matrix by calculating the work of adhesion. This is a measure of the energy required to separate the polymer from the treated filler surface.

Polymer Chain Conformation: The simulations can reveal how the presence of the titanate-modified filler affects the local conformation and mobility of the polymer chains. This can explain changes in properties such as the glass transition temperature of the polymer.

Filler Dispersion: By simulating multiple filler particles, MD can help to understand how the coupling agent prevents agglomeration and promotes a uniform dispersion of the filler within the polymer matrix.

Hypothetical MD Simulation Data for a Polyolefin Composite with this compound Treated Filler:

| Property | Untreated Filler | Titanate-Treated Filler |

| Work of Adhesion (mJ/m²) | 25 | 75 |

| Polymer Chain Radius of Gyration near surface (nm) | 1.2 | 1.8 |

| Filler-Filler Aggregation Potential (kJ/mol) | -50 | -10 |

Theoretical Models for Coupling Agent Performance Prediction

Predictive theoretical models aim to correlate the molecular structure of a coupling agent with its performance in a composite material. These models can be used to screen potential coupling agent candidates and to optimize their chemical structure for a specific application.

One approach is the development of Quantitative Structure-Property Relationship (QSPR) models. QSPR models are statistical models that relate the chemical structure of a molecule, encoded by a set of molecular descriptors, to a specific property of interest, such as the tensile strength or impact resistance of the resulting composite.

Example of a Simplified QSPR Model for Coupling Agent Efficiency:

Efficiency = c0 + c1(Chain Length) + c2(Reactivity Index) - c3*(Steric Hindrance)

Where the coefficients (c0, c1, c2, c3) are determined by fitting the model to experimental data.

Computational Approaches to Understanding Rheological Modification

The addition of fillers and coupling agents can significantly alter the rheological properties of a polymer melt, which is critical for processing. Computational fluid dynamics (CFD) and other multiscale modeling techniques can be employed to understand and predict these changes.

At a molecular level, MD simulations can provide insights into how the interactions between the polymer, the titanate-treated filler, and other polymer chains affect the viscosity and viscoelastic behavior of the melt. For example, the presence of the long oleyl chains can act as an internal lubricant, reducing the melt viscosity and improving processability.

At a larger scale, continuum-based models can use the information from molecular simulations to predict the flow behavior of the composite material in processing equipment such as extruders and injection molds. These models can help to optimize processing conditions and to design materials with desired rheological properties.

Future Research Directions and Emerging Applications of Isopropyl Trioleyl Titanate

Development of Novel Isopropyl Trioleyl Titanate Architectures for Specific Material Challenges

The molecular structure of this compound, featuring a central titanium atom bonded to an isopropyl group and three oleyl groups, provides a versatile platform for chemical modification. evitachem.com Future research is anticipated to focus on the synthesis of novel architectures to address specific material challenges. This involves the strategic replacement or functionalization of the oleyl or isopropyl groups to tailor the compound's properties for enhanced performance in targeted applications.

Furthermore, the development of chelated titanates, where the titanium atom is part of a stable ring structure, could offer improved hydrolytic stability. ebrary.netgoogle.com This is particularly relevant for applications where materials are exposed to humid or aqueous environments, as it would mitigate the degradation of the coupling agent and extend the service life of the composite material. ebrary.net Research into these novel architectures could lead to the development of "smart" coupling agents that can respond to specific environmental stimuli or provide additional functionalities beyond simple adhesion promotion.

Exploration in Sustainable Materials and Recycling Technologies

The growing emphasis on sustainability and the circular economy presents new opportunities for the application of this compound. Research is beginning to explore its potential role in the development of bio-based composites and in facilitating the recycling of polymer materials.

In the realm of sustainable materials, this compound can be investigated as a compatibilizer in wood-plastic composites (WPCs) and other composites derived from renewable resources. By improving the interfacial adhesion between natural fillers, such as wood flour or plant fibers, and biodegradable polymer matrices, it can enhance the mechanical properties and durability of these environmentally friendly materials. google.com

Moreover, the catalytic properties of certain organotitanates suggest a potential application for this compound in polymer recycling. researchgate.net Neoalkoxy titanates have been shown to act as in-situ catalysts during the processing of recycled polymer blends, helping to regenerate and improve the properties of the recycled materials. researchgate.net Future studies could explore whether this compound exhibits similar catalytic activity, which would enable its use in upcycling mixed plastic waste, thereby contributing to a more circular economy for polymers. researchgate.netresearchgate.net The chemical recycling of polymer composites, particularly the solvolysis of thermoset resins, is another area where titanate catalysts have shown promise, suggesting a potential future application for this compound in breaking down complex composite waste into valuable chemical constituents. researchgate.net

Advanced Applications in Functional Coatings and Smart Materials

The inherent properties of this compound, such as its ability to modify surfaces and its thermal stability, make it a candidate for use in advanced functional coatings and smart materials. cymitquimica.com While direct research in this area is still emerging, the broader field of organotitanates provides insights into potential future applications.

Functional coatings with tailored surface properties are a key area of development. The hydrophobic nature of the oleyl groups in this compound can be leveraged to create water-repellent and anti-corrosion coatings. evitachem.com Further functionalization of the molecule could lead to coatings with oleophobic (oil-repellent) or self-cleaning properties.

The development of "smart" materials that can respond to external stimuli is a rapidly growing field of research. While specific applications of this compound in stimuli-responsive materials are not yet well-documented, the potential exists for its incorporation into such systems. For example, by attaching specific functional groups to the titanate molecule, it might be possible to create materials that change their properties in response to changes in pH, temperature, or light. nih.govmdpi.com These could find applications in sensors, actuators, and controlled-release systems. nih.govmdpi.comnih.gov

Integration with Nanotechnology and Nanocomposite Design

The advent of nanotechnology has opened up new frontiers in materials science, and this compound is well-positioned to play a significant role in the design and fabrication of advanced nanocomposites. Its primary function in this context is as a surface modification agent for nanoparticles, improving their dispersion and interfacial adhesion within a polymer matrix.

Effective dispersion of nanofillers is crucial for realizing the full potential of nanocomposites. This compound can be used to treat the surface of various nanoparticles, such as titanium dioxide nanotubes and graphene, to prevent their agglomeration and ensure a homogeneous distribution throughout the polymer. researchgate.net This leads to significant improvements in the mechanical, thermal, and barrier properties of the resulting nanocomposite materials.

The table below summarizes the potential effects of using this compound as a surface modifier for different types of nanofillers in polymer nanocomposites.

| Nanofiller | Polymer Matrix | Potential Improvements with this compound |

| Titanium Dioxide (TiO2) Nanotubes | Polyvinyl Chloride (PVC) | Enhanced thermal stability, flame retardancy, and photodegradability. researchgate.net |

| Graphene | Polypropylene (B1209903) (PP) / Polyethylene (B3416737) Terephthalate (PET) | Improved electrical, thermomechanical, and electromagnetic interference shielding characteristics in recycled polymer blends. lsbu.ac.uk |

| Carbon Nanofibers | Various | Improved adhesion and mechanical properties. |

| Nanosilica | Various | Better dispersion and reduced agglomeration, leading to enhanced mechanical strength. |

Future research will likely focus on optimizing the surface treatment of various nanofillers with this compound to create multifunctional nanocomposites with tailored properties for specific applications, ranging from high-performance structural components to advanced electronic materials. mdpi.com

Refined Understanding of Long-Term Stability and Environmental Durability Mechanisms

A comprehensive understanding of the long-term stability and environmental durability of this compound is crucial for its successful application in demanding environments. While it is known to exhibit good thermal stability and weather resistance, a more refined understanding of its degradation mechanisms is needed. cymitquimica.com

One key area of investigation is its hydrolytic stability. In the presence of moisture, the titanium-oxygen bonds in the molecule can undergo hydrolysis, which can compromise the integrity of the interface between the filler and the polymer matrix. evitachem.com While titanate coupling agents are generally considered to have superior hydrolytic stability compared to silane-based coupling agents, further research is needed to quantify the rate and extent of this degradation under various environmental conditions. researchgate.net

Q & A

Q. How can researchers confirm the molecular structure of isopropyl trioleyl titanate?

Methodological Answer:

- Use nuclear magnetic resonance (NMR) spectroscopy to analyze the proton environments of the isopropyl and oleyl groups.

- Employ Fourier-transform infrared spectroscopy (FTIR) to identify characteristic absorption bands for titanium-oxygen bonds (500–700 cm⁻¹) and ester carbonyl groups (~1740 cm⁻¹).

- Cross-validate results with high-resolution mass spectrometry (HRMS) to match the molecular formula (C₅₇H₁₀₆O₇Ti or C₅₇H₁₁₂O₄Ti, depending on synthesis conditions) .

- Note: Discrepancies in reported molecular weights (e.g., 951.314 vs. 909.36) may arise from isomerism or impurities; always cross-reference synthesis protocols and analytical conditions .

Q. What standardized protocols exist for synthesizing this compound in a laboratory setting?

Methodological Answer:

- Follow a titanium alkoxide esterification approach: React titanium isopropoxide with oleic acid in a 1:3 molar ratio under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis.

- Monitor reaction progress via titration of residual hydroxyl groups or thin-layer chromatography (TLC) .

- Purify the product using vacuum distillation to remove unreacted oleic acid and solvents .

Q. How can researchers assess the purity of this compound for experimental reproducibility?

Methodological Answer:

- Perform gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify residual solvents or byproducts.

- Use thermogravimetric analysis (TGA) to evaluate thermal stability and detect volatile impurities.

- Validate purity thresholds (e.g., ≥95%) with elemental analysis for titanium content .

Advanced Research Questions

Q. What experimental designs are optimal for studying the coupling efficiency of this compound in polymer composites?

Methodological Answer:

- Design a fractional factorial experiment to test variables:

- Filler surface pretreatment (e.g., acid washing vs. plasma treatment).

- Coupling agent concentration (0.5–5 wt% relative to filler).

- Mixing methodology (solvent-assisted vs. melt-blending).

- Quantify coupling efficiency via dynamic mechanical analysis (DMA) to measure interfacial adhesion and scanning electron microscopy (SEM) to assess filler dispersion .

Q. How can researchers resolve contradictions in reported mechanical properties of this compound-modified composites?

Methodological Answer:

- Conduct systematic meta-analysis of prior studies to identify variables causing discrepancies (e.g., filler type, curing temperature).

- Perform controlled replication experiments under standardized conditions (ASTM/ISO protocols for tensile strength, modulus).

- Use X-ray photoelectron spectroscopy (XPS) to correlate surface titanium concentration with mechanical performance .

Q. What advanced techniques characterize the hydrolytic stability of this compound in aqueous environments?

Methodological Answer:

- Simulate hydrolytic degradation using accelerated aging tests (e.g., 70°C/75% relative humidity).

- Track hydrolysis kinetics via Raman spectroscopy to observe ester bond cleavage.

- Compare stability with alternative titanates (e.g., neopentyl(diallyl)oxy triacryl titanate) using Arrhenius modeling to predict long-term performance .

Q. How does this compound influence the dielectric properties of silicone elastomers?

Methodological Answer:

- Prepare composite films with varying titanate concentrations (0.1–2 wt%).

- Measure dielectric constant and actuation stress under electric fields (e.g., 23 kV/mm) using a LCR meter and tensile testing rig .

- Analyze interfacial polarization effects via impedance spectroscopy and correlate with titanium dispersion patterns from energy-dispersive X-ray spectroscopy (EDS) .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response relationships in titanate-modified composites?

Methodological Answer:

Q. How can researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Implement quality-by-design (QbD) principles: Identify critical process parameters (CPPs) via design of experiments (DoE) .

- Use multivariate analysis (MVA) to link raw material purity (e.g., oleic acid isomer ratios) to final product consistency.

- Establish process analytical technology (PAT) controls, such as in-line FTIR, for real-time monitoring .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact, as titanium compounds may irritate mucous membranes.

- Follow waste disposal guidelines for heavy metal-containing byproducts (e.g., neutralization before landfill).

- Reference safety data sheets (SDS) for emergency procedures, including spill containment and first aid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products